molecular formula C19H20N2O4 B13736632 3-(2-Aminoethyl)indol-5-ol benzoate monoacetate CAS No. 18518-64-4

3-(2-Aminoethyl)indol-5-ol benzoate monoacetate

Cat. No.: B13736632
CAS No.: 18518-64-4
M. Wt: 340.4 g/mol
InChI Key: IIYMAGWQTKMPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethyl)indol-5-ol benzoate monoacetate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are widely used in various fields such as medicine, chemistry, and biology. This compound is characterized by the presence of an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)indol-5-ol benzoate monoacetate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the aminoethyl group and the benzoate ester. The final step involves the acetylation to form the monoacetate.

    Preparation of Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Aminoethyl Group: The aminoethyl group can be introduced via a Mannich reaction, where the indole reacts with formaldehyde and a secondary amine.

    Formation of Benzoate Ester: The benzoate ester is formed by reacting the aminoethylindole with benzoyl chloride in the presence of a base such as pyridine.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride to form the monoacetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)indol-5-ol benzoate monoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

3-(2-Aminoethyl)indol-5-ol benzoate monoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its role in biological systems, particularly in neurotransmission and signal transduction.

    Medicine: Investigated for its potential therapeutic effects, including its role as a serotonin receptor modulator.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)indol-5-ol benzoate monoacetate involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include signal transduction cascades that affect neurotransmitter release and neuronal communication.

Comparison with Similar Compounds

3-(2-Aminoethyl)indol-5-ol benzoate monoacetate can be compared with other indole derivatives, such as serotonin (5-hydroxytryptamine) and tryptamine. While all these compounds share the indole core, this compound is unique due to the presence of the benzoate ester and monoacetate groups, which confer distinct chemical and biological properties.

Similar Compounds

    Serotonin (5-hydroxytryptamine): A neurotransmitter involved in mood regulation.

    Tryptamine: A precursor to various neurotransmitters and psychoactive compounds.

    Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

18518-64-4

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

2-(5-benzoyloxy-1H-indol-3-yl)ethylazanium;acetate

InChI

InChI=1S/C17H16N2O2.C2H4O2/c18-9-8-13-11-19-16-7-6-14(10-15(13)16)21-17(20)12-4-2-1-3-5-12;1-2(3)4/h1-7,10-11,19H,8-9,18H2;1H3,(H,3,4)

InChI Key

IIYMAGWQTKMPCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[O-].C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)NC=C3CC[NH3+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.